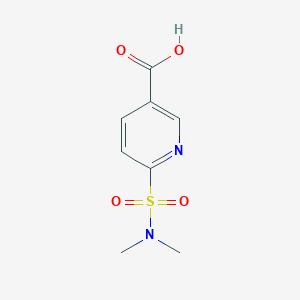
4-Azido-1-fluoro-2-(trifluoromethyl)benzene
Descripción general
Descripción
4-Azido-1-fluoro-2-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, an azide group, and a fluorobenzene ring. It has a molecular formula of C7H3F4N3 and an average mass of 205.112 Da .
Synthesis Analysis
The synthesis of a similar compound, a new semi-fluorinated diazide monomer, 1,4-bis (4-azido-2-(trifluoromethyl)phenoxy)benzene (BATFB), has been reported. This compound was used to synthesize a series of aromatic hydrocarbon-based semi-fluorinated sulfonated polytriazoles using the Cu (I)-induced “click” cycloaddition polymerization reaction .Molecular Structure Analysis
The molecular structure of 4-Azido-1-fluoro-2-(trifluoromethyl)benzene consists of a benzene ring with azido, fluoro, and trifluoromethyl substituents . The exact positions of these substituents on the benzene ring can be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azido-1-fluoro-2-(trifluoromethyl)benzene can be predicted based on its structure. For example, it is likely to be a solid at room temperature due to the presence of the azide group. Its solubility in various solvents would depend on the polarity of the solvent and the compound itself .Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
- Synthesis of New 1,2,3-Triazole Derivatives : Research has synthesized ten 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzene derivatives and showed their potential as corrosion inhibitors for steels. These derivatives were created through a click chemistry approach, demonstrating optimal conditions for conventional click chemistry and their effective application in corrosion protection (Negrón-Silva et al., 2013).
Advanced Materials and Chemical Synthesis
Hexabenzylhexaazaisowurtzitane Derivatives : A study introduced hexabenzylhexaazaisowurtzitane cage compounds with trifluoromethyl and azide groups. This work explored the influence of substituents on the benzene ring in the formation of a novel type of polycycle, showcasing the structural diversity achievable with such functional groups (Klapötke et al., 2003).
Improved Synthesis Techniques : An improved batch process for producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was developed, highlighting an efficient nucleophilic substitution reaction that significantly enhances safety by optimizing the process for microcapillary tube reactor use. This advancement in synthesis methodology demonstrates the compound's relevance in safer and more efficient chemical production processes (Kopach et al., 2009).
Polymer Chemistry
- Postpolymerization Modification : The versatility of 4-Azido-1-fluoro-2-(trifluoromethyl)benzene derivatives in polymer chemistry has been demonstrated through the synthesis of azide-functional polymers. These polymers serve as precursors for a multitude of modifications, showcasing the compound's utility in creating tailor-made materials with specific functional properties (Noy et al., 2019).
Exploration of Thermal Stability and Reactivity
- Thermal Decomposition Analysis : The intrinsic molecular reactivity of aryl azides, including 4-Azido-1-fluoro-2-(trifluoromethyl)benzene, was explored through experimental and theoretical methods. This research provides valuable insights into the thermal stability and potential decomposition pathways of such compounds, contributing to the safe handling and application in various chemical processes (Cardillo et al., 2008).
Safety and Hazards
Azides are generally considered hazardous due to their reactivity. They can react violently with other compounds and can decompose explosively when heated. Therefore, 4-Azido-1-fluoro-2-(trifluoromethyl)benzene should be handled with care, and appropriate safety measures should be taken when working with this compound .
Propiedades
IUPAC Name |
4-azido-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDVERRORBBBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-fluoro-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)

![3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1464293.png)